2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
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Overview
Description
2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is an organic compound with the molecular formula C11H12O3 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of catechol derivatives with suitable aldehydes in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Reduction: 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
2,3-Dihydro-1,4-benzodioxine: Another related compound with a similar dioxine ring structure.
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the dimethyl and dihydro features but has a different ring system.
Properties
CAS No. |
929301-71-3 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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